![molecular formula C22H21N3O3 B2912441 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260712-94-4](/img/structure/B2912441.png)
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring an oxadiazole ring attached to a quinolinone ring via an ethyl linker . The oxadiazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms . The quinolinone ring is a fused ring system containing a benzene ring and a pyridine ring .Scientific Research Applications
Antidiabetic Properties
Pyrazoline derivatives, including the title compound, have been investigated for their antidiabetic potential . These compounds exhibit promising effects in managing blood glucose levels and may serve as leads for developing new antidiabetic drugs.
Antitubercular Activity
The title compound was docked against the active site of Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . CYP51 is essential for sterol biosynthesis in bacteria, making it a suitable target for evaluating the potency of newly synthesized molecules. The compound’s interaction with this enzyme suggests potential antitubercular activity.
Antidepressant Properties
Certain pyrazoline derivatives have demonstrated antidepressant effects . While specific studies on the title compound are limited, its structural features warrant further investigation in this context.
Anticonvulsant Activity
Pyrazolines have been explored for their anticonvulsant properties . Although data on the title compound are scarce, its chemical structure suggests potential anticonvulsant effects.
Antimicrobial Effects
Compounds containing the pyrazoline pharmacophore exhibit antimicrobial activity . While further studies are needed, the title compound’s structure suggests it may possess such properties.
Anti-inflammatory Potential
Pyrazoline derivatives have been associated with anti-inflammatory effects . Considering the title compound’s structure, it could be a candidate for further investigation in this area.
Anticancer Properties
Although not extensively studied, pyrazoline-based compounds have shown promise as potential anticancer agents . The title compound’s unique structure warrants evaluation for its cytotoxic effects.
Antiamoebic Activity
While specific data on the title compound are lacking, pyrazoline derivatives have been explored for their antiamoebic properties . Further research is needed to assess its efficacy in this context.
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the known activities of other 1,2,4-oxadiazole derivatives, this compound could be a promising candidate for further study in medicinal chemistry .
properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-4-25-13-18(20(26)17-12-14(3)6-11-19(17)25)22-23-21(24-28-22)15-7-9-16(10-8-15)27-5-2/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZDZYWMKVYCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.